molecular formula C15H16 B14668604 Naphthalene, 1-(2,2-dimethylcyclopropyl)- CAS No. 40237-66-9

Naphthalene, 1-(2,2-dimethylcyclopropyl)-

Cat. No.: B14668604
CAS No.: 40237-66-9
M. Wt: 196.29 g/mol
InChI Key: UTMOTEVUUAUTKQ-UHFFFAOYSA-N
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Description

Naphthalene, 1-(2,2-dimethylcyclopropyl)- is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by a naphthalene core substituted with a 2,2-dimethylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1-(2,2-dimethylcyclopropyl)- typically involves the cyclopropanation of naphthalene derivatives. One common method is the reaction of naphthalene with a suitable cyclopropylating agent under controlled conditions. For example, the reaction can be carried out using a cyclopropyl halide in the presence of a strong base, such as sodium hydride, to facilitate the formation of the cyclopropyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-(2,2-dimethylcyclopropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where the naphthalene ring can be substituted at different positions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sulfuric acid for sulfonation or aluminum chloride for Friedel-Crafts acylation are employed.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Dihydro derivatives

    Substitution: Various substituted naphthalenes depending on the specific reaction conditions

Scientific Research Applications

Naphthalene, 1-(2,2-dimethylcyclopropyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Naphthalene, 1-(2,2-dimethylcyclopropyl)- involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: The parent compound, simpler in structure without the cyclopropyl group.

    1,2-Dimethylnaphthalene: Another derivative with methyl groups instead of the cyclopropyl group.

    Anthracene: A similar polycyclic aromatic hydrocarbon with three fused benzene rings.

Uniqueness

Naphthalene, 1-(2,2-dimethylcyclopropyl)- is unique due to the presence of the 2,2-dimethylcyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

CAS No.

40237-66-9

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

IUPAC Name

1-(2,2-dimethylcyclopropyl)naphthalene

InChI

InChI=1S/C15H16/c1-15(2)10-14(15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,10H2,1-2H3

InChI Key

UTMOTEVUUAUTKQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C2=CC=CC3=CC=CC=C32)C

Origin of Product

United States

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